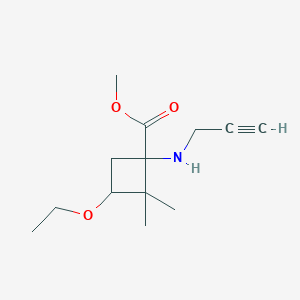

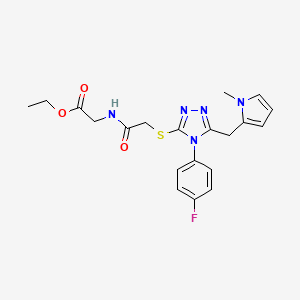

![molecular formula C9H13ClN2O2 B2414758 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2402831-01-8](/img/structure/B2414758.png)

7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” has a CAS Number of 139183-91-8 and a molecular weight of 180.21 .

Molecular Structure Analysis

The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9 (12)7-2-3-8-4-10-6-11 (8)5-7/h4,6-7H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .

Chemical Reactions Analysis

There is a report on the discovery and structure–activity relationship of a novel class of P. gingivalis QC inhibitors according to a tetrahydroimidazo [4,5- c ]pyridine scaffold .

Physical And Chemical Properties Analysis

“Methyl 5,6,7,8-tetrahydroimidazo [1,5-a]pyridine-6-carboxylate” is a solid or liquid at room temperature .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Activity

- Synthesis and Activity Testing : A study focused on the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which showed notable anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

- Evaluation of Derivatives : Another research synthesized 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides, finding that 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid exhibited significant antiinflammatory and analgesic activity (Di Chiacchio et al., 1998).

Catalytic Synthesis and Tautomerism

- Catalytic Synthesis : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives was achieved, producing 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

- Unusual Tautomerism : Research highlighted the synthesis of dihydro-imidazo- and -pyrimido-[1,2-a]pyrimidines, revealing unusual tautomerism in these compounds (Clark & Curphey, 1977).

Supramolecular Aggregation and Conformational Features

- Structural Modifications and Aggregation : A study explored how structural modifications in thiazolopyrimidines lead to changes in supramolecular aggregation and provided insights into their conformational features (Nagarajaiah & Begum, 2014).

Antifungal Activity

- Synthesis and Antifungal Evaluation : The synthesis of new tetrahydroimidazo[1,2-a]pyridine derivatives was conducted, and their anticandidal activity and cytotoxicity were evaluated, with some compounds showing strong inhibitory activity against Candida species (Ozdemir et al., 2010).

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : Novel compounds synthesized from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine showed good inhibition towards antimicrobial activity, with some compounds being more effective than others (Patoliya & Kharadi, 2013).

Photophysical Properties

- Emissive Properties of Organic Dyes : A study on the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols revealed these compounds as a new class of large Stokes shift organic dyes with intense fluorescence and high quantum yields (Marchesi et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6;/h5-6H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIQFMDJAYJNHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=NC=C2C(=O)O)C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2414678.png)

![N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2414680.png)

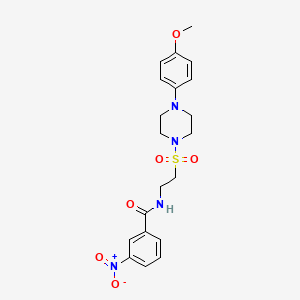

![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)